molecular formula C10H9F B070990 6-Fluoro-1,2-dihydronaphthalene CAS No. 185918-29-0

6-Fluoro-1,2-dihydronaphthalene

Cat. No.: B070990
CAS No.: 185918-29-0
M. Wt: 148.18 g/mol
InChI Key: WDWSBTOBDAWTMK-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-dihydronaphthalene is a fluorinated derivative of 1,2-dihydronaphthalene, a compound known for its presence in various natural products and its utility as a building block in organic synthesis. The addition of a fluorine atom to the naphthalene ring system can significantly alter its chemical properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2-dihydronaphthalene typically involves the fluorination of 1,2-dihydronaphthalene. One common method is the nucleophilic addition of fluorine-containing reagents to naphthalene derivatives. For example, the reaction of 1,2-dihydronaphthalene with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while ensuring safety.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluoro-substituted naphthoquinones.

    Reduction: Reduction reactions can convert it to tetrahydronaphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoro-naphthoquinones, while reduction can produce fluoro-tetrahydronaphthalenes .

Scientific Research Applications

6-Fluoro-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Fluoro-1,2-dihydronaphthalene exerts its effects depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydronaphthalene: The non-fluorinated parent compound.

    6-Chloro-1,2-dihydronaphthalene: A chlorinated analogue.

    6-Bromo-1,2-dihydronaphthalene: A brominated analogue.

Uniqueness

6-Fluoro-1,2-dihydronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated and halogenated analogues. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

6-fluoro-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWSBTOBDAWTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585786
Record name 6-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185918-29-0
Record name 6-Fluoro-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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